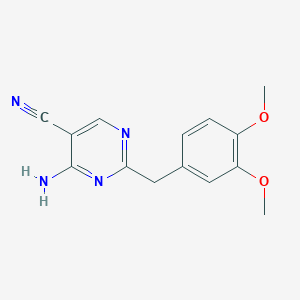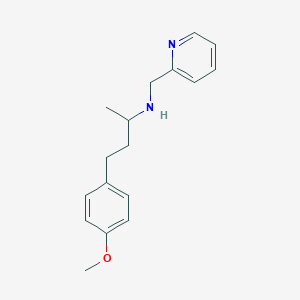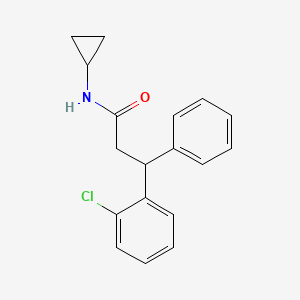
N-(2-chlorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxamide, also known as CM-156, is a synthetic compound that has been studied for its potential therapeutic effects. This compound belongs to the class of piperidinecarboxamide derivatives and has been found to exhibit a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of N-(2-chlorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxamide is not fully understood. However, it has been suggested that it may exert its effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and angiogenesis. It has also been found to modulate the expression of certain genes involved in these processes.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxamide has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to inhibit the formation of new blood vessels, a process called angiogenesis, which is critical for tumor growth and metastasis. Additionally, it has been found to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-chlorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxamide is that it exhibits a broad range of effects, making it a promising candidate for the treatment of various diseases. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for the study of N-(2-chlorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxamide. One direction is to further investigate its mechanism of action, which may lead to the development of more effective therapeutic strategies. Another direction is to explore its potential as a combination therapy with other drugs. Additionally, the development of more efficient synthesis methods may facilitate its use in clinical settings.
Conclusion:
In conclusion, N-(2-chlorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxamide is a promising synthetic compound that exhibits a range of biochemical and physiological effects. Its potential therapeutic applications make it a subject of interest for scientific research. Further studies are needed to fully understand its mechanism of action and optimize its therapeutic potential.
Méthodes De Synthèse
The synthesis of N-(2-chlorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxamide involves several steps, including the condensation of 2-hydroxy-3-methoxybenzaldehyde with piperidinecarboxylic acid, followed by the addition of 2-chlorobenzyl chloride. The resulting product is then purified through column chromatography to obtain the final compound.
Applications De Recherche Scientifique
N-(2-chlorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxamide has been the subject of several scientific studies due to its potential therapeutic effects. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. These properties make it a promising candidate for the treatment of various diseases, including cancer, rheumatoid arthritis, and cardiovascular diseases.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-[(2-hydroxy-3-methoxyphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3/c1-27-19-8-4-6-17(20(19)25)14-24-11-9-15(10-12-24)21(26)23-13-16-5-2-3-7-18(16)22/h2-8,15,25H,9-14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSXJMLCBZSJJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CN2CCC(CC2)C(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-({1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)-4-phenylpiperazine](/img/structure/B6044916.png)

![3-[(3-methylbutyl)amino]-1-(methylthio)-1,5,6,7-tetrahydropyrrolo[1,2-c][1,3,2]diazaphosphinine-4-carbonitrile 1-sulfide](/img/structure/B6044931.png)
![N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-furamide](/img/structure/B6044933.png)
![N-(2-methylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6044938.png)

![isopropyl 5-(anilinocarbonyl)-4-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B6044954.png)

![N,N-dimethyl-2-[4-(4-vinylbenzoyl)-2-morpholinyl]ethanamine](/img/structure/B6044975.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}-3-thiophenecarboxamide](/img/structure/B6044983.png)
![1-sec-butyl-2-mercapto-7-phenyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6044996.png)
![N-(2-chlorophenyl)-3-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]propanamide](/img/structure/B6044998.png)
![4-methyl-1-{2-[4-(3-methylphenoxy)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B6045006.png)